molecular formula C12H9Br2NO B11925778 4-Bromo-2-(4-bromophenoxy)aniline

4-Bromo-2-(4-bromophenoxy)aniline

Cat. No.: B11925778
M. Wt: 343.01 g/mol
InChI Key: LUGNGMTUORMJMZ-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-bromophenoxy)aniline is an organic compound with the molecular formula C12H9Br2NO It is a brominated derivative of aniline, characterized by the presence of two bromine atoms and a phenoxy group attached to the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-bromophenoxy)aniline typically involves the reaction of 4-bromoaniline with 4-bromophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-bromophenoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-(4-bromophenoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-bromophenoxy)aniline involves its interaction with specific molecular targets. The bromine atoms and phenoxy group play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(4-bromophenoxy)aniline is unique due to the presence of both bromine atoms and the phenoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C12H9Br2NO

Molecular Weight

343.01 g/mol

IUPAC Name

4-bromo-2-(4-bromophenoxy)aniline

InChI

InChI=1S/C12H9Br2NO/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7H,15H2

InChI Key

LUGNGMTUORMJMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CC(=C2)Br)N)Br

Origin of Product

United States

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